N-(3,4-dichlorophenyl)pyridine-3-carboxamide
Description
Properties
CAS No. |
24303-05-7 |
|---|---|
Molecular Formula |
C12H8Cl2N2O |
Molecular Weight |
267.11 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8Cl2N2O/c13-10-4-3-9(6-11(10)14)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17) |
InChI Key |
IYDLXJKXXFJVDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Chlorination Step : Thionyl chloride (5 equivalents) in anhydrous dichloromethane (DCM) at 60°C for 4 hours achieves full conversion of pyridine-3-carboxylic acid to pyridine-3-carbonyl chloride. Excess SOCl₂ ensures complete reaction, with gaseous byproducts (SO₂, HCl) removed under reduced pressure.
-
Amidation Step : Combining the acid chloride with 3,4-dichloroaniline (1.2 equivalents) in DCM at 0–5°C minimizes side reactions. Triethylamine (2 equivalents) neutralizes HCl, driving the reaction to completion. Post-reaction purification via aqueous workup (NaHCO₃ wash) and recrystallization from ethanol/water (1:3) affords the product in 60–70% yield.
Table 1: Acid Chloride Route Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| SOCl₂ Equivalents | 5.0 | <70% → >95% conversion |
| Reaction Temperature | 60°C | Lower temps slow chlorination |
| Solvent | Anhydrous DCM | Prevents hydrolysis |
| Aniline Equivalents | 1.2 | Reduces dimerization |
Coupling Agent-Mediated Direct Amidation
Modern protocols favor coupling agents such as propylphosphonic anhydride (T3P) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to bypass acid chloride formation. This method enhances safety and reduces side products.
T3P/EDC-HOBt Protocols
Pyridine-3-carboxylic acid (1 equivalent) reacts directly with 3,4-dichloroaniline (1.1 equivalents) using T3P (50% in ethyl acetate, 2 equivalents) and N,N-diisopropylethylamine (DIPEA, 3 equivalents) in acetonitrile at 25°C. The reaction completes within 6 hours, yielding 80–85% after column chromatography (SiO₂, ethyl acetate/hexane).
Mechanistic Insight :
T3P activates the carboxylic acid via mixed anhydride formation, facilitating nucleophilic attack by the aniline. Density functional theory (DFT) studies reveal a low activation barrier (ΔG‡ = 18.2 kcal/mol) for the rate-limiting amide bond formation step.
Table 2: Coupling Agent Efficiency Comparison
| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| T3P | Acetonitrile | 25 | 6 | 85 |
| EDC-HOBt | DMF | 0→25 | 12 | 78 |
| DCC | THF | 40 | 24 | 65 |
Industrial-Scale Production Considerations
Patent WO2017043563A1 outlines a linear synthesis pathway adaptable for bulk manufacturing, emphasizing cost-effectiveness and reproducibility:
Scalable Synthesis Steps
-
Chlorination : 2-Chloro-4-picoline treated with N-chlorosuccinimide (NCS) in CCl₄ yields 2-bromo-4-chloromethylpyridine (89% purity).
-
Thioether Formation : Reaction with 2-mercaptonicotinic acid in triethylamine/DCM produces 2-(2-bromopyridin-4-ylmethylthio)pyridine-3-carboxylic acid.
-
Oxidation and Amidation : The intermediate undergoes oxidation with H₂O₂ in acetic acid, followed by amidation with 3,4-dichloroaniline using O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU).
Table 3: Industrial Process Parameters
| Step | Key Reagents | Purity (%) | Throughput (kg/batch) |
|---|---|---|---|
| Chlorination | NCS, CCl₄ | 89 | 50 |
| Thioether Formation | 2-Mercaptonicotinic acid | 92 | 45 |
| Final Amidation | HATU, DIPEA | 95 | 40 |
Reaction Mechanism and Byproduct Analysis
Competing Pathways
-
Dimerization : Excess aniline (≥1.5 equivalents) leads to bis-amide formation, detectable via HPLC-MS (m/z 512.3).
-
Hydrolysis : Residual moisture hydrolyzes acid chlorides to carboxylic acids, reducing yields. Karl Fischer titration ensures solvent dryness (<50 ppm H₂O).
Mitigation Strategies :
-
Use molecular sieves (3Å) during amidation.
-
Employ slow addition of acid chloride to the aniline solution.
Green Chemistry Approaches
Recent advances focus on solvent-free mechanochemical synthesis. Ball-milling pyridine-3-carboxylic acid, 3,4-dichloroaniline, and T3P for 2 hours achieves 82% yield with minimal waste. Life-cycle assessment (LCA) shows a 40% reduction in E-factor compared to traditional methods.
Analytical Characterization
Critical Quality Attributes :
-
Purity : ≥98% by HPLC (C18 column, 0.1% TFA/ACN gradient).
-
Spectroscopic Data :
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has shown that pyridine derivatives, including N-(3,4-dichlorophenyl)pyridine-3-carboxamide, exhibit significant anticancer properties. A study evaluated the compound's efficacy against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a chemotherapeutic agent.
- Case Study: A549 Lung Cancer Cells
- Concentration Tested: 100 µM
- Observed Effect: Significant reduction in cell viability (up to 70% inhibition) after 24 hours of exposure.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against several pathogens. Its structural features contribute to its ability to inhibit bacterial growth.
- Pathogens Tested:
- Klebsiella pneumoniae
- Staphylococcus aureus
- Table 1: Summary of Antimicrobial Activity
| Pathogen | Concentration (µM) | Observed Effect |
|---|---|---|
| Klebsiella pneumoniae | Varies | Effective growth inhibition |
| Staphylococcus aureus | Varies | Effective growth inhibition |
Pesticidal and Herbicidal Activities
This compound has been evaluated for its potential use as a pesticide and herbicide. The compound's ability to disrupt specific biological pathways in pests makes it a candidate for agricultural applications.
- Case Study: Efficacy Against Agricultural Pests
- The compound was tested on common agricultural pests, showing promising results in reducing pest populations while being less harmful to beneficial insects.
Biodegradability Studies
The environmental impact of chemical compounds is crucial for sustainable development. Studies have assessed the biodegradability of this compound in soil and water environments.
- Findings:
- The compound exhibited moderate degradation rates under aerobic conditions, indicating potential environmental persistence but also suggesting pathways for bioremediation strategies.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The dichlorophenyl group enhances its binding affinity to target proteins, while the pyridine ring facilitates its interaction with active sites.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound shares structural motifs with several derivatives, differing primarily in heterocyclic systems, substituents, and oxidation states. Key analogs include:
Key Insights :
- Heterocycle Modifications : Replacing pyridine with oxazole (Compound 4 ) or cyclopropane shifts applications from neuroprotection to agrochemicals.
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance stability and target binding .
- Oxidation State : The dihydro-2-oxo modification may reduce aromaticity, affecting pharmacokinetics.
TOMM6-Inducing Neuroprotective Agents
- Compound 4 (oxazole analog) and Compound 7 (pyridinecarboxamide with chlorophenyl):
- In Vivo Efficacy : Reduced Aβ1-42 aggregation (30–50% inhibition) and tau hyperphosphorylation in Alzheimer’s disease (AD) mouse models.
- Mechanism : Upregulation of TOMM6, a mitochondrial protein linked to neuronal survival.
Agrochemical Activity
- Cyclanilide Analogs : N-(3,4-Dichlorophenyl)cyclopropanecarboxamide acts as a plant growth regulator, leveraging the dichlorophenyl moiety’s electrophilic reactivity.
Biological Activity
N-(3,4-dichlorophenyl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of pyridine derivatives. Its structure can be depicted as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 277.11 g/mol
The compound features a pyridine ring substituted with a 3,4-dichlorophenyl group and a carboxamide functional group, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Mycobacterium tuberculosis and other resistant pathogens. The compound demonstrated an inhibitory concentration (IC50) range of 10-30 µM against several strains, indicating potent antimicrobial action .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through various assays. It was found to inhibit the production of key inflammatory mediators such as prostaglandins and nitric oxide (NO). In vitro studies reported that this compound reduced the expression levels of cyclooxygenase (COX)-1 and COX-2 enzymes in RAW264.7 macrophage cells, with IC50 values around 25 µM for COX-2 inhibition .
Anticancer Properties
The compound has also shown promise in anticancer research. In vitro assays indicated that it induces apoptosis in cancer cell lines by activating caspase pathways. For instance, treatment with this compound resulted in a significant reduction in cell viability (IC50 ~ 15 µM) in human breast cancer cells .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : The compound inhibits COX enzymes, leading to decreased production of pro-inflammatory eicosanoids.
- Induction of Apoptosis : It triggers apoptotic pathways via mitochondrial dysfunction and caspase activation.
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with nucleic acid metabolism.
Study on Antimicrobial Activity
A recent study assessed the antimicrobial efficacy of this compound against resistant strains of Mycobacterium tuberculosis. The results indicated that the compound was effective even against monoresistant strains, highlighting its potential as a lead compound for further development .
Anti-inflammatory Study
In another investigation focused on anti-inflammatory activity, researchers treated RAW264.7 cells with varying concentrations of the compound. Results showed a dose-dependent decrease in NO production and downregulation of iNOS expression, suggesting that this compound could serve as a therapeutic agent for inflammatory diseases .
Research Findings Summary Table
| Biological Activity | IC50 Value (µM) | Mechanism |
|---|---|---|
| Antimicrobial | 10-30 | Inhibition of cell wall synthesis |
| Anti-inflammatory | 25 | COX inhibition |
| Anticancer | ~15 | Induction of apoptosis |
Q & A
Basic Research Questions
Q. What synthetic methodologies are typically employed for the preparation of N-(3,4-dichlorophenyl)pyridine-3-carboxamide?
- Answer : The compound is synthesized via condensation reactions between pyridine-3-carboxylic acid derivatives and 3,4-dichloroaniline. Key steps include using coupling agents like EDCI/HOBt in aprotic solvents (e.g., DMF) under inert conditions. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane), and purification is achieved through recrystallization (ethanol/water mixtures) .
Q. What spectroscopic techniques are essential for structural elucidation of this compound?
- Answer :
- ¹H NMR : Pyridine protons (δ 8.5–9.0 ppm) and dichlorophenyl aromatic protons (δ 7.2–7.8 ppm).
- ¹³C NMR : Carbonyl signal at ~165 ppm.
- FT-IR : Amide C=O stretch (~1670 cm⁻¹).
- X-ray crystallography resolves conformational details when suitable crystals form .
Q. What safety precautions are required when handling this compound?
- Answer : Use PPE (nitrile gloves, goggles) and work in a fume hood (GHS Category 4 for inhalation). For skin contact, wash with soap/water. Store in airtight containers away from oxidizers. First aid measures include eye rinsing and medical consultation for persistent irritation .
Advanced Research Questions
Q. How can researchers address discrepancies in reported melting points or spectral data for derivatives?
- Answer : Variations may stem from polymorphs or solvent residues. Use DSC to determine true melting points and TGA to assess solvent content. Recrystallization from different solvents (ethanol vs. acetonitrile) isolates pure polymorphs .
Q. How do substituent variations on the pyridine ring affect electrochemical properties?
- Answer : Electron-withdrawing groups (e.g., -CF₃) at the 5-position increase redox potential by ~0.3 V (cyclic voltammetry in 0.1 M TBAPF₆/acetonitrile). Steric hindrance from ortho-substituents reduces electron transfer kinetics .
Q. What computational approaches predict biological activity of analogs?
- Answer : Molecular docking with kinase targets and QSAR models using Hammett σ constants/logP values. DFT calculations (B3LYP/6-31G*) optimize geometries for docking accuracy .
Q. What strategies improve aqueous solubility for in vivo studies?
- Answer :
- Salt formation (e.g., hydrochloride) increases solubility 3–5×.
- Co-solvent systems (PEG400/saline 40:60) or nanoformulations (liposomes) enhance bioavailability.
- pH-solubility profiling (pH 1.2–7.4) guides formulation .
Q. How can reaction conditions be optimized to improve yield?
- Answer :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Catalysts : Use DMAP for acyl transfer reactions.
- Temperature : Reflux at 80–90°C for 12–24 hours maximizes conversion .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
